acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol
Description
The compound acetic acid; (1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol is a chiral organosilicon derivative featuring a cyclohexanol backbone substituted with a dimethyl(phenyl)silyl group and a 4,4-dimethyl moiety, coupled with an acetic acid functional group. The silyl group enhances lipophilicity and may stabilize transition states in catalytic reactions, while the hydroxyl and carboxylic acid groups confer reactivity in esterification or hydrogen-bonding interactions.
Properties
CAS No. |
908255-85-6 |
|---|---|
Molecular Formula |
C18H30O3Si |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C16H26OSi.C2H4O2/c1-16(2)11-10-13(17)12-15(16)18(3,4)14-8-6-5-7-9-14;1-2(3)4/h5-9,13,15,17H,10-12H2,1-4H3;1H3,(H,3,4)/t13-,15-;/m1./s1 |
InChI Key |
XYXHHNIUMRFKMW-SWYZXDRTSA-N |
Isomeric SMILES |
CC(=O)O.CC1(CC[C@H](C[C@H]1[Si](C)(C)C2=CC=CC=C2)O)C |
Canonical SMILES |
CC(=O)O.CC1(CCC(CC1[Si](C)(C)C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol typically involves multiple steps One common approach is to start with the cyclohexanol derivative, which undergoes silylation to introduce the dimethyl(phenyl)silyl groupThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages in terms of reaction control and sustainability .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The silyl group can be substituted with other functional groups, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The silyl group can protect the hydroxyl group during reactions, allowing for selective modifications. The compound can also participate in various biochemical pathways, depending on its functional groups and overall structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous organosilicon and cyclohexanol derivatives, focusing on structural motifs, synthesis, and physicochemical properties.
Structural Analogues with Dimethyl(phenyl)silyl Groups
a. Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate (1.5c)
- Structure : Shares the dimethyl(phenyl)silyl group but incorporates a chroman ring (oxygen-containing heterocycle) and a methyl ester instead of acetic acid .
- Synthesis : Prepared via FeCl₃/2,6-lutidine-promoted reaction, yielding 64% after silica gel chromatography (hexane:EtOAc gradient) .
b. Methyl (S)-3-((2R,3R,4R)-6-bromo-3-methyl-4-phenylchroman-2-yl)-3-(dimethyl(phenyl)silyl)propanoate (1.5d)
- Structure: Bromo-substituted chroman core vs. the target’s cyclohexanol; retains the silyl group and ester functionality .
- Synthesis : Similar FeCl₃/2,6-lutidine method; lower yield (55%) attributed to steric effects of bromine .
- Properties : Specific rotation [α] = -115.8° (c = 1.0, CH₂Cl₂) .
c. Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate (2.1b)
- Structure: Allenylsilane ester lacking the cyclohexanol backbone .
- Reactivity : The conjugated allene system enables unique cycloaddition pathways, unlike the target’s hydroxyl-driven reactivity .
Cyclohexanol and Acetic Acid Derivatives
a. (4-Methoxyphenylselenyl)acetic Acid (7)
- Structure: Selenyl-acetic acid derivative with a methoxyphenyl group instead of a silyl-cyclohexanol .
- Synthesis : Prepared via nucleophilic substitution; ¹H NMR shows characteristic dd peaks at δ 9.05–9.06 ppm (H3/H5) .
- Reactivity : The selenyl group participates in redox reactions, contrasting with the silyl group’s steric and electronic roles .
Comparative Data Tables
Table 2: Physicochemical Properties
Key Research Findings
Silyl Group Impact : The dimethyl(phenyl)silyl group in compounds like 1.5c and 1.5d enhances stability and directs stereoselectivity in FeCl₃-catalyzed reactions, a trait likely relevant to the target compound .
Synthesis Efficiency: Yields for silyl-containing chroman derivatives (55–64%) suggest that steric hindrance from the cyclohexanol’s 4,4-dimethyl groups in the target may require optimized conditions .
Functional Group Reactivity : Acetic acid derivatives (e.g., compound 7) exhibit distinct hydrogen-bonding and acidity profiles compared to esters (1.5c, 1.5d), influencing their applications in catalysis or drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
